Chaetoglobosin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

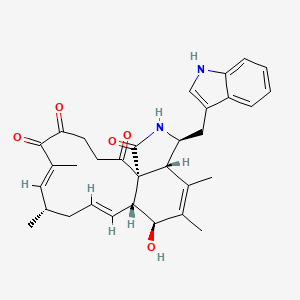

Chaetoglobosin G is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

Applications De Recherche Scientifique

Introduction to Chaetoglobosin G

This compound is a secondary metabolite derived from the fungus Chaetomium globosum, classified as a cytochalasan alkaloid. It has garnered attention due to its diverse biological activities, particularly its anti-tumor properties. Research has demonstrated that this compound exhibits significant potential in various scientific applications, including cancer treatment, antimicrobial activity, and ecological studies.

Anti-Tumor Activity

This compound has been extensively studied for its anti-cancer effects, particularly against non-small cell lung cancer (NSCLC) cells. A study published in Pharmazie revealed that this compound inhibits the proliferation of A549 lung cancer cells through the EGFR/MEK/ERK signaling pathway. The compound was shown to induce G2/M phase arrest in the cell cycle, which is crucial for inhibiting tumor growth. The study utilized techniques such as MTT assays, flow cytometry, and Western blotting to analyze cell cycle dynamics and protein expression related to apoptosis and autophagy .

Key Findings:

- Cell Proliferation Inhibition: this compound demonstrated a dose-dependent effect on A549 cells.

- Mechanism of Action: Induction of G2/M phase arrest by upregulating p21 and downregulating cyclin B1 proteins.

- Potential Targets: Transcriptome sequencing identified various molecular targets affected by this compound treatment.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that chaetoglobosins, including this compound, possess antifungal and antibacterial activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Applications in Antimicrobial Research:

- Fungal Infections: Effective against various fungal strains.

- Bacterial Infections: Demonstrated activity against resistant bacterial strains.

Ecological Applications

The ecological role of this compound and other chaetoglobosins has been explored in the context of their production by fungi. Studies suggest that these compounds play a role in fungal defense mechanisms and interactions with other microorganisms in their environment. The biosynthetic pathways of chaetoglobosins are being investigated to enhance production yields for both ecological and pharmaceutical applications .

Research Insights:

- Biosynthesis Regulation: Investigations into genes regulating chaetoglobosin production have revealed significant insights into optimizing yields for research and therapeutic use.

- Ecological Impact: Understanding how these metabolites function in nature can lead to better ecological management strategies.

Table 1: Biological Activities of this compound

Table 2: Mechanisms of Action

Case Study 1: Anti-Cancer Efficacy

A study focused on the effects of this compound on A549 cells demonstrated significant inhibition of cell growth through specific signaling pathways. The findings highlighted its potential as a therapeutic agent for lung cancer treatment.

Case Study 2: Antimicrobial Activity

Research has shown that this compound can inhibit the growth of pathogenic fungi and bacteria, suggesting its utility in developing new antimicrobial therapies.

Analyse Des Réactions Chimiques

Biosynthetic Reactions

Chaetoglobosin G originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key steps include:

-

Backbone assembly : Acetate and malonate units form the polyketide chain, while tryptophan contributes the indole moiety .

-

Macrocyclization : Intramolecular Diels-Alder cyclization of prochaetoglobosin intermediates forms the 13-membered ring .

-

Post-PKS modifications :

Structural Modifications Under Experimental Conditions

This compound undergoes controlled transformations in response to chemical treatments:

Oxidative Rearrangements

-

Epoxide hydrolysis : Under acidic conditions (pH 5.0), the 2′,3′-epoxy group opens to form chaetoglobosins V and Vb .

-

C-20 oxidation : Treatment with mild oxidants converts the C-20 methine to a carbonyl group, yielding derivatives like compound 4 .

Reductive Modifications

-

Δ⁶ double bond hydrogenation produces saturated analogs (e.g., compound 6 ) with altered bioactivity .

Table 2: Reaction Products from this compound

Biomimetic Transformations

This compound serves as a precursor for biosynthetic diversification:

-

Enzymatic hydroxylation : Fungal cultures supplemented with 8-Br-cAMP (4 mM) upregulate CgcheA expression, enhancing this compound production 3.2-fold .

-

pH-dependent isomerization : At neutral pH, spontaneous intramolecular transesterification generates chaetoglobosin U derivatives .

Enzymatic Regulation of Reactivity

-

LaeA/VeA complex : Silencing the global regulator CglaeA reduces this compound yields by 68% .

-

Transporter modulation : Overexpression of CgMfs1 (MFS transporter) increases extracellular this compound concentration to 298.77 mg/L .

Analytical Signatures in Reaction Monitoring

Key NMR features for tracking transformations:

Propriétés

Formule moléculaire |

C32H36N2O5 |

|---|---|

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |

Clé InChI |

COZBDBUQXIMMKP-RWFPWACCSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

SMILES isomérique |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

SMILES canonique |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.